molecular formula C22H26FN3O4 B2553080 2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one CAS No. 898464-75-0

2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one

Cat. No.: B2553080
CAS No.: 898464-75-0
M. Wt: 415.465
InChI Key: PGBPKGBDRVQBOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one is a useful research compound. Its molecular formula is C22H26FN3O4 and its molecular weight is 415.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis Research on structurally related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, has focused on crystal structure analysis to understand hydrogen bonding and molecular packing. These studies are fundamental for drug design and understanding the compound's interactions at the molecular level (Ullah & Altaf, 2014).

G Protein-Biased Dopaminergics Compounds with the arylpiperazine structural motif have been identified as G protein-biased dopaminergic partial agonists. This research indicates potential therapeutic applications in treating psychiatric disorders by selectively activating G protein pathways over β-arrestin pathways (Möller et al., 2017).

Antitumor Activity Novel pyrimidinyl pyrazole derivatives, including those with phenylpiperazinyl groups, have shown significant antitumor activity against various tumor cell lines. This research opens avenues for the development of new anticancer agents (Naito et al., 2005).

Aurora Kinase Inhibition Structurally related compounds have been explored for their ability to inhibit Aurora A kinase, suggesting potential applications in cancer therapy. Aurora kinases play critical roles in cell division, and their inhibition can halt the proliferation of cancer cells (ヘンリー,ジェームズ, 2006).

Receptor Binding Studies Research on compounds containing the fluorophenyl piperazinyl moiety has included receptor binding studies to understand their interaction with various neurotransmitter receptors. This is critical for designing drugs targeting specific receptors in the brain (Fang-wei, 2013).

Mechanism of Action

The compound acts as an inhibitor of ENTs, regulating extracellular adenosine levels in the vicinity of its receptors and hence influencing adenosine-related functions .

Future Directions

The future directions for this compound could involve further studies to understand its selectivity towards ENT2 over ENT1, and its potential applications in nucleotide synthesis and chemotherapy .

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c23-18-5-1-2-6-19(18)25-11-9-24(10-12-25)14-17-13-20(27)21(15-29-17)30-16-22(28)26-7-3-4-8-26/h1-2,5-6,13,15H,3-4,7-12,14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBPKGBDRVQBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.